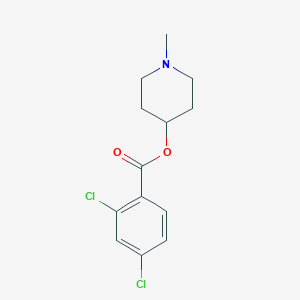
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate, also known as MPDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPDCB is a synthetic compound that was first synthesized in the 1980s and has since been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, it is thought to enhance the activity of GABA, an inhibitory neurotransmitter, resulting in a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, and to reduce pain and anxiety in animal models of these conditions as well. Additionally, it has been shown to have a neuroprotective effect in animal models of brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, its anticonvulsant and anxiolytic properties make it a useful tool for studying these conditions in animal models.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, as with any chemical compound, there is a risk of toxicity if it is not used properly.
Zukünftige Richtungen
There are a number of future directions for research on 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, its neuroprotective properties make it a promising candidate for the treatment of brain injury. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its anticonvulsant, analgesic, and anxiolytic properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 1-Methyl-4-piperidinyl 2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with 1-methyl-4-piperidinol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidinyl 2,4-dichlorobenzoate has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological disorders.
Eigenschaften
Molekularformel |
C13H15Cl2NO2 |
|---|---|
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C13H15Cl2NO2/c1-16-6-4-10(5-7-16)18-13(17)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3 |
InChI-Schlüssel |
WEDPAAIBKRHAKS-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
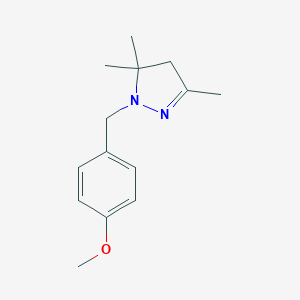



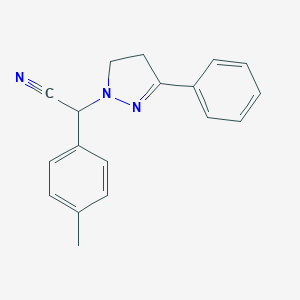
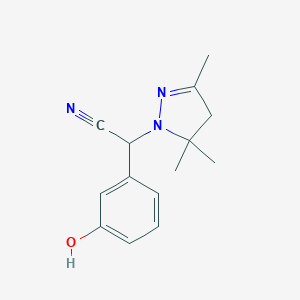
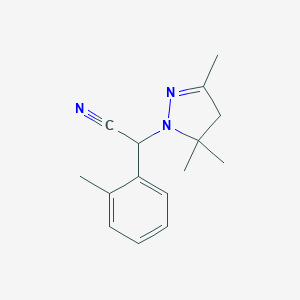

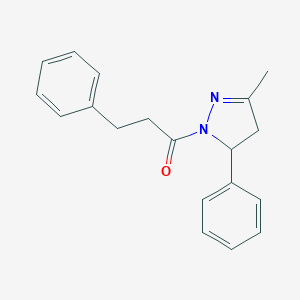
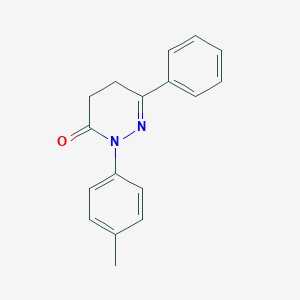
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
